
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle est un composé organique appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois du soufre et de l’azote dans leur structure cyclique. Ce composé particulier est caractérisé par la présence d’un atome de brome, d’un groupe chlorophényle et d’un groupe ester éthylique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction du 4-chlorobenzaldéhyde avec la thiourée pour former la 4-(4-chlorophényl)-1,3-thiazole-2-amine. Cet intermédiaire est ensuite bromé en utilisant du brome ou du N-bromosuccinimide (NBS) pour introduire l’atome de brome en position 2. Enfin, le groupe ester carboxylate est introduit par estérification avec du chloroformate d’éthyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu pour un mélange et un transfert de chaleur efficaces, ainsi que l’utilisation de catalyseurs pour améliorer les vitesses de réaction et les rendements. Le choix des solvants et des réactifs est également optimisé pour minimiser les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d’oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de réduction : Le groupe carbonyle de l’ester peut être réduit pour former des alcools.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l’azoture de sodium, le thiolate de potassium ou l’alcoolate de sodium dans des solvants aprotiques polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation : Réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) dans des solvants tels que l’acétonitrile.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrure de sodium et de bore (NaBH4) dans des solvants éthérés ou alcooliques.
Principaux produits
Substitution : Formation de dérivés 2-azido, 2-thio ou 2-alcoxy.
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d’alcools ou de diols.
Applications de la recherche scientifique
Le 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse d’agents pharmaceutiques potentiels, notamment des composés antimicrobiens et anticancéreux.
Science des matériaux : Il peut être utilisé dans le développement de semi-conducteurs organiques et d’autres matériaux avancés.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes, notamment de produits naturels et de produits agrochimiques.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. La présence des groupes brome et chlorophényle peut améliorer son affinité de liaison et sa spécificité pour ces cibles. Le cycle thiazole peut également participer à des interactions de type π-π avec les résidus aromatiques des protéines, stabilisant davantage le complexe composé-cible.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Bromo-4-phényl-1,3-thiazole-5-carboxylate d’éthyle : Il lui manque le groupe chlorophényle, ce qui peut affecter son activité biologique et sa réactivité chimique.
2-Chloro-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle : La substitution du brome par le chlore peut modifier sa réactivité et son interaction avec les cibles biologiques.
2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate de méthyle : L’ester méthylique peut avoir une solubilité et une réactivité différentes de celles de l’ester éthylique.
Unicité
Le 2-Bromo-4-(4-chlorophényl)-1,3-thiazole-5-carboxylate d’éthyle est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent une réactivité chimique spécifique et une activité biologique. La présence à la fois du brome et du groupe chlorophényle augmente son potentiel en tant qu’intermédiaire polyvalent en synthèse organique et en tant que pharmacophore dans la découverte de médicaments.
Propriétés
Formule moléculaire |
C12H9BrClNO2S |
|---|---|
Poids moléculaire |
346.63 g/mol |
Nom IUPAC |
ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2S/c1-2-17-11(16)10-9(15-12(13)18-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
WZCJTQKTWNBMCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




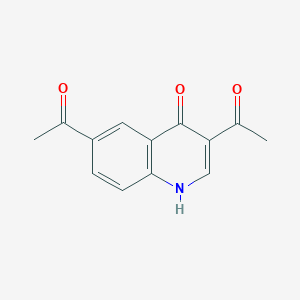
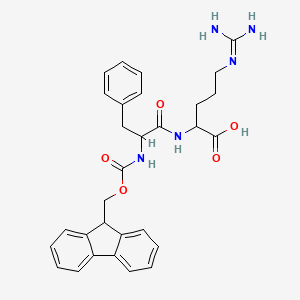


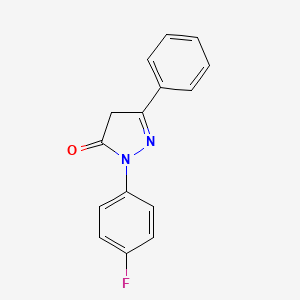
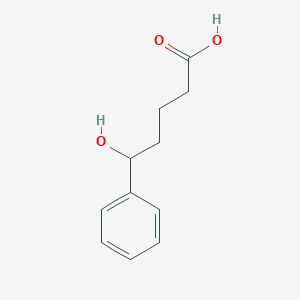
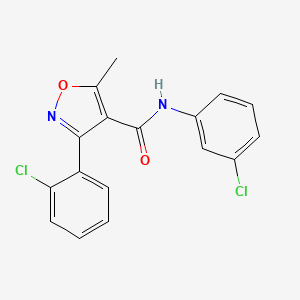
![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)
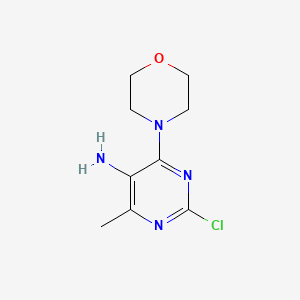
![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
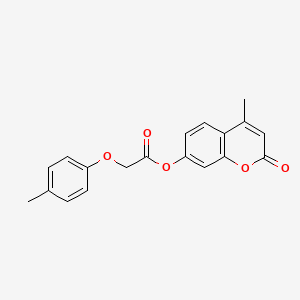
![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
